molecular formula C10H20N2O2 B1391205 tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate CAS No. 1193386-53-6

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Cat. No. B1391205
M. Wt: 200.28 g/mol
InChI Key: WBLWBEHGMCXLRZ-UHFFFAOYSA-N
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Description

“tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is available in solid form and has a molecular weight of 200.28 g/mol.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 186.25 . The compound should be stored at 4 degrees Celsius .

Scientific Research Applications

Interplay of Hydrogen Bonds

Research on tert-butyl carbamate derivatives, such as tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, demonstrates their structural complexity, showing various molecular interactions and hydrogen bonding patterns. These compounds form three-dimensional architectures through hydrogen bonds, revealing their potential in molecular engineering and design (Das et al., 2016).

Synthesis and Structural Analysis

A study on the synthesis of oxazolidinones from N-Boc derivatives of β-amino alcohols, which include tert-butyl carbamates, highlights the impact of N-methyl substituents on cyclization rates and stereoselectivity. This has implications for synthetic chemistry and the development of new compounds (Agami et al., 1993).

Chemical Synthesis and Reactivity

The study of N-(3-thienyl)carbamates, including tert-butyl derivatives, outlines the synthesis of thieno[3,2-b]pyrroles and dihydrothienopyrroles. This research contributes to the understanding of palladium-catalyzed cyclization and radical routes in organic synthesis (Brugier et al., 2001).

Deprotection of tert-butyl Carbamates

A study focused on using aqueous phosphoric acid for the deprotection of tert-butyl carbamates, highlighting its effectiveness and environmental benignity. This method preserves the stereochemical integrity of substrates, making it significant in pharmaceutical synthesis (Li et al., 2006).

Catalysis and Medicinal Chemistry

tert-butyl carbamates are used in the synthesis of bioactive compounds and intermediates, such as in the preparation of epoxyketone for carfilzomib, an anticancer drug. This showcases the role of these compounds in developing therapeutics (Qiu et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-5-8-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLWBEHGMCXLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186962
Record name 1,1-Dimethylethyl N-[(1-methyl-3-azetidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

CAS RN

1193386-53-6
Record name 1,1-Dimethylethyl N-[(1-methyl-3-azetidinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193386-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1-methyl-3-azetidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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